Methyl 4-bromo-2,5-difluorobenzoate
Overview
Description
Methyl 4-bromo-2,5-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 5 are replaced by bromine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Methyl 4-bromo-2,5-difluorobenzoate Given its chemical structure, it is possible that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der Waals interactions . .
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted by this compound .
Result of Action
The molecular and cellular effects of This compound Without more information about its targets and mode of action, it is difficult to predict its potential effects .
Action Environment
The action of This compound may be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with the compound. The specifics of how these factors might influence the compound’s action, efficacy, and stability are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,5-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-difluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield methyl 4-methoxy-2,5-difluorobenzoate, while reduction reactions with LiAlH4 produce 4-bromo-2,5-difluorobenzyl alcohol .
Scientific Research Applications
Methyl 4-bromo-2,5-difluorobenzoate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyl 4-bromo-2,5-difluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2,6-difluorobenzoate: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and applications.
Methyl 2,5-difluorobenzoate: Lacking the bromine atom, this compound exhibits different chemical properties and reactivity patterns.
Methyl 4-bromo-3,5-difluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 4-bromo-2,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDOESDQOIIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193162-21-8 | |
Record name | Methyl 4-bromo-2,5-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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